molecular formula C19H22N4O2 B6905745 N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine

N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine

Cat. No.: B6905745
M. Wt: 338.4 g/mol
InChI Key: ZRNKBMCJNQYXFB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine is a complex organic compound that features a benzodioxole moiety and a pyrazolopyridine structure

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-4-23(10-14-5-6-17-18(8-14)25-12-24-17)11-15-7-16-13(2)21-22(3)19(16)20-9-15/h5-9H,4,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNKBMCJNQYXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCO2)CC3=CC4=C(N=C3)N(N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. Subsequent steps involve the introduction of the pyrazolopyridine moiety via nucleophilic substitution reactions. The final step usually includes the coupling of the two main fragments under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(1,3-benzodioxol-5-ylmethylene)-1-methyl-4-piperidinone
  • 3,5-bis(1,3-benzodioxol-5-ylmethylene)-1-ethyl-4-piperidinone

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]ethanamine is unique due to its specific combination of benzodioxole and pyrazolopyridine structures. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

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